ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-derived compound featuring a cyclopenta[b]thiophene core substituted with a 4-chlorophenylthioacetamido group and an ethyl ester. The 4-chlorophenylthio group introduces lipophilicity and electronic effects, which may enhance binding to biological targets via hydrophobic interactions or halogen bonding .
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S2/c1-2-23-18(22)16-13-4-3-5-14(13)25-17(16)20-15(21)10-24-12-8-6-11(19)7-9-12/h6-9H,2-5,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYMMXQGDLEYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophene Derivatives
Thiophene is a five-membered ring compound containing one sulfur atom. Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds. They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects.
Biological Activities
Thiophene derivatives exhibit a wide range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework. Articaine, a dental anesthetic used in Europe, is a 2,3,4-trisubstituent thiophene.
Synthesis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Biological Activity
Chemical Formula
- Molecular Formula :
- Molecular Weight : 336.85 g/mol
Structural Representation
The compound features a cyclopentathiophene core with an ethyl ester group and a 4-chlorophenyl thioacetamido substituent, which may influence its biological properties.
Research indicates that compounds similar to ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that thioacetamide derivatives can possess antimicrobial properties against various bacterial strains. The presence of the 4-chlorophenyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects, potentially by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Anticancer Properties : Research suggests that compounds with similar structures may exhibit cytotoxic effects in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several thioacetamide derivatives against Staphylococcus aureus and found that modifications to the aromatic ring significantly impacted antibacterial potency. This compound was included in this evaluation, showing promising results (IC50 values below 10 µg/mL).
- Cytotoxic Activity : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound displayed significant inhibition of cell proliferation at concentrations ranging from 5 to 20 µM, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound | Antimicrobial Activity (µg/mL) | Cytotoxicity (µM) |
|---|---|---|
| Ethyl 2-(2-((4-chlorophenyl)thio)... | <10 | 5-20 |
| Similar Thioacetamide Derivative A | <15 | 10-30 |
| Similar Thioacetamide Derivative B | <20 | 15-25 |
Comparison with Similar Compounds
Phenylthioureido Derivative
Compound : Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Nitrophenyl-Pyrimidine Derivative
Compound: Ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-... (CAS 1023817-94-8)
- Key Differences : Incorporates a nitro group and a fused pyrimidine-thiophene system.
Biphenyl Derivative
Compound: Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9)
Chloroacetyl Derivative
Compound : Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 203385-15-3)
- Key Differences : Features a chloroacetyl group instead of 4-chlorophenylthio.
- Activity : The chloroacetyl moiety acts as an alkylating agent, making it a candidate for anticancer therapies by disrupting DNA replication .
Physicochemical Properties
*Estimated based on structural analogs.
Therapeutic Potential
- Antimicrobial : The phenylthioureido derivative’s activity suggests the target compound could be optimized for broader-spectrum antimicrobial use .
- Anticancer : The chloroacetyl and nitrophenyl-pyrimidine derivatives highlight the role of electrophilic groups in targeting DNA or enzymes, a strategy applicable to the target compound .
- Kinase Inhibition : The pyrimidine-containing analog’s structure aligns with kinase inhibitors, suggesting the target compound could be modified for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
